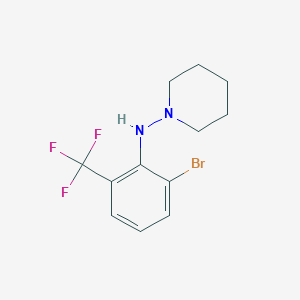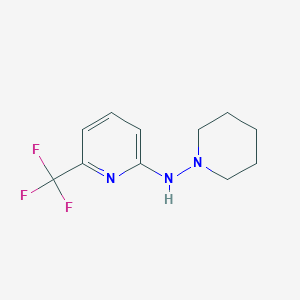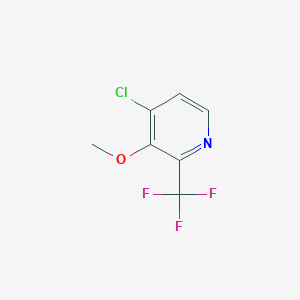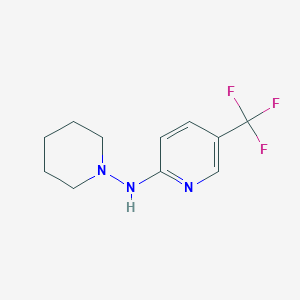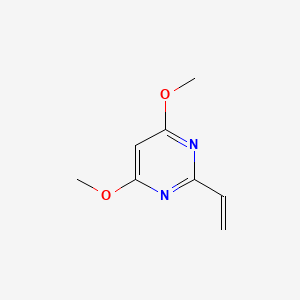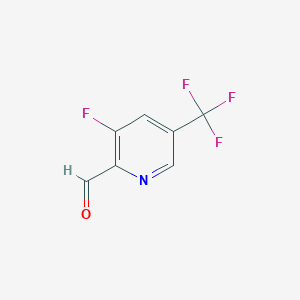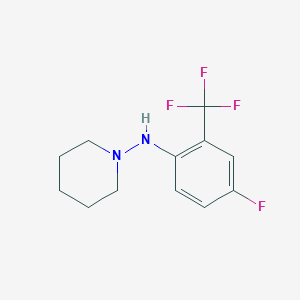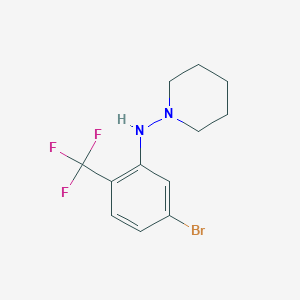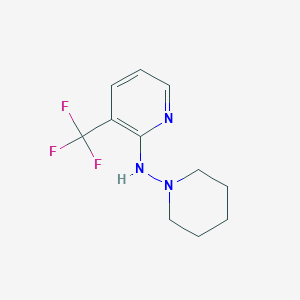![molecular formula C18H15F3N4 B1401726 Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine CAS No. 1311279-40-9](/img/structure/B1401726.png)
Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine
Vue d'ensemble
Description
The compound is a substituted pyridine . Pyridines are a class of organic compounds with a six-membered ring containing two nitrogen atoms. They are important structural motifs found in numerous bioactive molecules .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on its specific structure and functional groups. Pyridines can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .
Applications De Recherche Scientifique
Overview of Heterocyclic Amines
Heterocyclic amines (HCAs) like Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine are significant in scientific research due to their complex structures and potential biological activities. These compounds are formed through various synthesis methods and have diverse applications in medicinal chemistry, environmental science, and material science.
Role in Medicinal Chemistry
In medicinal chemistry, HCAs are explored for their pharmacological properties. The pyrimidine moiety, a common feature in many drugs, is known for its wide range of biological activities. Research on compounds with pyrimidine structures has revealed potential antiviral, antimicrobial, anti-inflammatory, and antitumor activities. The specific structure of Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine may offer unique interactions with biological targets, making it a subject of interest for drug development (Chiriapkin, 2022).
Environmental Applications
In environmental science, the degradation and transformation of heterocyclic aromatic amines are critical for assessing their impact on ecosystems and water safety. Advanced oxidation processes (AOPs) are studied for their efficiency in degrading nitrogen-containing compounds, including HCAs, to minimize their environmental footprint. The research into the degradation mechanisms of these compounds helps in developing more effective water treatment solutions (Bhat & Gogate, 2021).
Material Science and Catalysis
HCAs also find applications in material science, particularly in the design and development of catalysts for chemical reactions. The nitrogen atoms within heterocyclic compounds can act as coordination sites for metals, leading to the formation of complexes with interesting catalytic properties. These catalysts can be employed in various organic transformations, including C-N bond-forming reactions which are fundamental in constructing complex organic molecules (Kantam et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N,N-dimethyl-6-(3-pyrimidin-4-ylphenyl)-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4/c1-25(2)17-10-14(18(19,20)21)9-16(24-17)13-5-3-4-12(8-13)15-6-7-22-11-23-15/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKYUWNJQNNZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C3=NC=NC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(4-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401644.png)

